

Crystallographic Analysis of Dicyanomethylene Pyran Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: DCJTB

Cat. No.: B8113585

[Get Quote](#)

Disclaimer: Despite a comprehensive search of academic literature and crystallographic databases, a detailed single-crystal X-ray diffraction analysis for 4-(dicyanomethylene)-2-tert-butyl-6-(1,1,7,7-tetramethyljulolidin-4-yl-vinyl)-4H-pyran (**DCJTB**) is not publicly available. This guide therefore presents a crystallographic analysis of a closely related and structurally representative compound, 4-(dicyanomethylene)-2-methyl-6-(4-(dimethylamino)styryl)-4H-pyran (DCM), to illustrate the principles and data presentation relevant to this class of molecules. The data herein is sourced from the Cambridge Crystallographic Data Centre (CCDC) entry 754669 and associated publications.

This technical whitepaper provides an in-depth overview of the crystallographic analysis of DCM, a key member of the dicyanomethylene pyran family of organic electronic materials. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the solid-state structure and molecular geometry of these compounds.

Molecular Structure and Crystallographic Data

The molecular structure of DCM consists of a 4H-pyran ring substituted with a dicyanomethylene group and a dimethylaminostyryl group. This donor-acceptor architecture is responsible for its notable photophysical properties. The crystallographic data provides precise measurements of the molecular geometry in the solid state.

Crystal Data and Structure Refinement

The following table summarizes the key crystal data and structure refinement parameters for DCM.

Parameter	Value
Empirical formula	<chem>C19H17N3O</chem>
Formula weight	303.36
Temperature	293(2) K
Wavelength	0.71073 Å
Crystal system	Monoclinic
Space group	P2 ₁ /c
Unit cell dimensions	
a	10.373(3) Å
b	11.484(3) Å
c	13.789(4) Å
α	90°
β	108.89(3)°
γ	90°
Volume	1551.3(7) Å ³
Z	4
Density (calculated)	1.300 Mg/m ³
Absorption coefficient	0.084 mm ⁻¹
F(000)	640
Data collection	
θ range for data collection	2.16 to 25.00°
Index ranges	-12≤h≤12, -13≤k≤13, -16≤l≤16
Reflections collected	11048
Independent reflections	2724 [R(int) = 0.0444]

Refinement

Refinement method	Full-matrix least-squares on F^2
Data / restraints / params	2724 / 0 / 209
Goodness-of-fit on F^2	1.033
Final R indices [$ I > 2\sigma(I)$]	$R_1 = 0.0416$, $wR_2 = 0.1095$
R indices (all data)	$R_1 = 0.0558$, $wR_2 = 0.1203$
Largest diff. peak/hole	0.175 and -0.191 e. \AA^{-3}

Selected Bond Lengths and Angles

The following tables provide a selection of key intramolecular bond lengths and angles, offering insight into the molecular geometry of DCM.

Table 1: Selected Bond Lengths (\AA)

Atom 1	Atom 2	Length (\AA)
O(1)	C(5)	1.365(2)
O(1)	C(1)	1.371(2)
N(1)	C(11)	1.359(2)
N(2)	C(18)	1.144(2)
N(3)	C(19)	1.145(2)
C(6)	C(7)	1.344(2)
C(8)	C(11)	1.428(2)
C(17)	C(18)	1.427(2)
C(17)	C(19)	1.429(2)

Table 2: Selected Bond Angles ($^\circ$)

Atom 1	Atom 2	Atom 3	Angle (°)
C(5)	O(1)	C(1)	117.8(1)
C(12)	N(1)	C(13)	117.2(1)
O(1)	C(1)	C(2)	121.3(1)
O(1)	C(5)	C(4)	121.7(1)
C(7)	C(8)	C(11)	123.9(1)
N(2)	C(18)	C(17)	178.9(2)
N(3)	C(19)	C(17)	178.8(2)

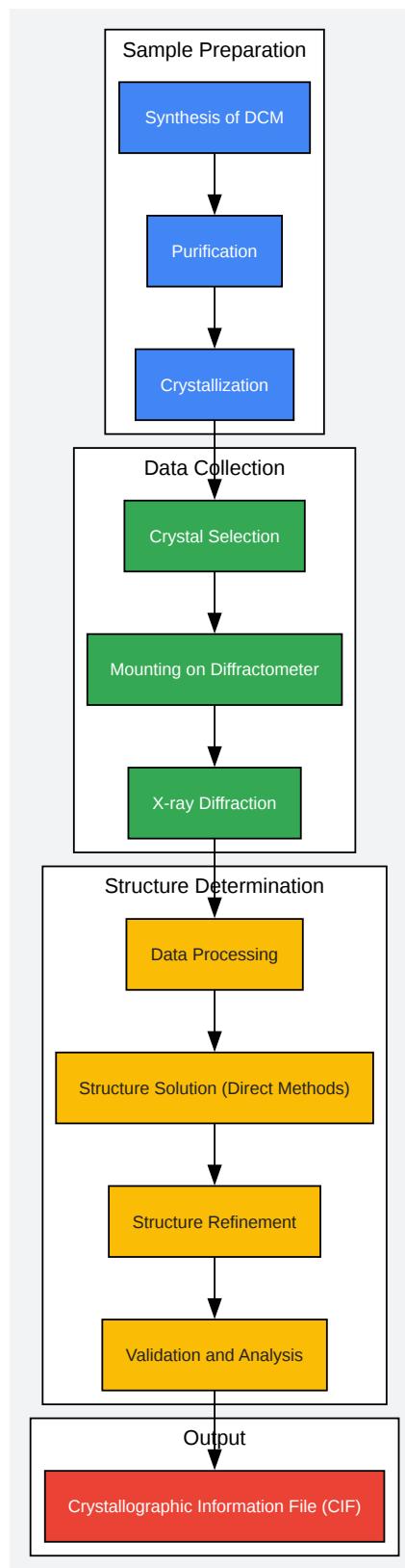
Experimental Protocols

The crystallographic data presented was obtained through single-crystal X-ray diffraction. The general workflow for such an analysis is outlined below.

Crystallization

Single crystals of DCM suitable for X-ray diffraction were grown by slow evaporation of a saturated solution. The choice of solvent is critical and is often determined empirically. Common solvents for organic molecules like DCM include dichloromethane, chloroform, and ethyl acetate.

X-ray Data Collection


A suitable single crystal was mounted on a goniometer head. Data was collected on a diffractometer equipped with a graphite-monochromated Mo K α radiation source ($\lambda = 0.71073 \text{ \AA}$) at a constant temperature. The data collection strategy involved a series of ω and φ scans to ensure complete coverage of the reciprocal space.

Structure Solution and Refinement

The crystal structure was solved using direct methods and refined by full-matrix least-squares on F^2 . All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Visualizations

The following diagrams illustrate the experimental workflow for crystallographic analysis and the logical relationship of the key components.

[Click to download full resolution via product page](#)

Experimental workflow for the crystallographic analysis of DCM.

[Click to download full resolution via product page](#)

Logical relationship of key components in X-ray crystallography.

- To cite this document: BenchChem. [Crystallographic Analysis of Dicyanomethylene Pyran Derivatives: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8113585#crystallographic-analysis-of-dcjtb\]](https://www.benchchem.com/product/b8113585#crystallographic-analysis-of-dcjtb)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com